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Cat. No.: B1676485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (±)-streptonigrin, a potent

antitumor antibiotic. The presented methodology is based on the second-generation synthesis

developed by Donohoe and coworkers, which is notable for its efficiency and use of modern

synthetic techniques.[1] Additionally, this note includes the subsequent procedure for the

preparation of methyl streptonigrin (streptonigrin methyl ester), a derivative with reported

biological activity.[2]

Introduction
Streptonigrin, first isolated from Streptomyces flocculus, is a complex aminoquinone antibiotic

that has garnered significant interest due to its broad-spectrum anticancer activity.[3][4] Its

intricate molecular architecture, featuring a densely functionalized pentasubstituted pyridine

core, has made it a challenging target for total synthesis. The Donohoe synthesis provides a

convergent and high-yielding route to (±)-streptonigrin, facilitating access to this important

molecule for further biological investigation and analog development.[1][5][6] The overall

synthesis is completed in 14 linear steps with an 11% overall yield from inexpensive starting

materials.[1][5][6]

Overall Synthetic Strategy
The second-generation total synthesis of (±)-streptonigrin by Donohoe et al. employs a strategy

centered around the construction of a key pentasubstituted pyridine fragment via a ring-closing
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metathesis (RCM) reaction.[1][5] This key fragment is then elaborated and coupled with other

building blocks to assemble the tetracyclic core of streptonigrin.

Experimental Protocols
The following protocols detail the key steps in the total synthesis of (±)-streptonigrin and its

conversion to methyl streptonigrin.

Synthesis of the Pentasubstituted Pyridine Core
Step 1: Synthesis of Methoxyamine Intermediate

A condensation reaction between methoxyamine hydrochloride and ethyl glyoxalate, followed

by a regioselective zinc-mediated crotylation, furnishes the methoxyamine intermediate. This

two-step process proceeds in high yield.[1]

Step 2: Acylation to form the RCM Precursor

The methoxyamine intermediate is acylated with acryloyl chloride to generate the precursor for

the ring-closing metathesis reaction.[1]

Step 3: Ring-Closing Metathesis (RCM)

The diene precursor undergoes an intramolecular RCM reaction to form the dihydropyridone

ring. This key step utilizes a ruthenium-based catalyst.[1]

Step 4-9: Elaboration of the Pyridine Ring

A series of functional group manipulations, including nitration, triflation, reduction, and

bromination, are carried to install the requisite substituents on the pyridine ring, ultimately

affording the fully functionalized pentasubstituted pyridine fragment.[1]

Assembly of the Tetracyclic Core and Final Steps
Step 10: Synthesis of the D-Ring Fragment

The D-ring fragment is prepared from commercially available 2,3-dimethoxyphenol through

bromination.[1]
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Step 11-14: Unification and Final Transformations

The pentasubstituted pyridine and D-ring fragments are coupled via a Suzuki-Miyaura cross-

coupling reaction. Subsequent steps involve the formation of the quinoline-5,8-dione moiety

and final deprotection to yield (±)-streptonigrin.[1]

Preparation of Methyl Streptonigrin (Streptonigrin
Methyl Ester)
(±)-Streptonigrin is converted to its methyl ester derivative through esterification. This can be

achieved by treating streptonigrin with an appropriate methylating agent in the presence of a

catalyst. The methyl ester of streptonigrin has been reported to be less toxic than the parent

compound while retaining antitumor efficacy.[2]
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Step Reaction
Reagents and
Conditions

Yield (%)

1-2

Methoxyamine

formation and

Acylation

1. MeONH2·HCl, Ethyl

glyoxalate; 2. Crotyl

bromide, Zn; 3.

Acryloyl chloride

92 (over 3 steps)

3
Ring-Closing

Metathesis
Grubbs II catalyst Not specified

4 Nitration HNO3, H2SO4 88

5 Triflation Tf2O, DTBMP 80

6-7
Reduction and

Bromination
Fe, AcOH; then NBS Not specified

8-10
D-Ring and B-Ring

Fragment Synthesis
Various Not specified

11
Suzuki-Miyaura

Coupling
Pd catalyst, base Not specified

12-14
Final Assembly and

Deprotection
Various Not specified

Overall
Total Synthesis of (±)-

Streptonigrin

14 steps from ethyl

glyoxalate
11

Visualizations
Experimental Workflow: Total Synthesis of (±)-
Streptonigrin
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Caption: Overall workflow for the total synthesis of (±)-streptonigrin and methyl streptonigrin.
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Signaling Pathway: Streptonigrin Inhibition of β-Catenin
Signaling
Streptonigrin has been shown to exert its cytotoxic effects in certain cancer cells by inhibiting

the β-catenin/Tcf signaling pathway.[7] The following diagram illustrates the canonical Wnt/β-

catenin signaling pathway and the proposed point of inhibition by streptonigrin.
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Caption: Streptonigrin inhibits the β-catenin/Tcf complex, blocking gene transcription.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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